molecular formula C9H11NO3 B8681416 1-Methoxy-4,5-dimethyl-2-nitrobenzene CAS No. 18087-11-1

1-Methoxy-4,5-dimethyl-2-nitrobenzene

Cat. No.: B8681416
CAS No.: 18087-11-1
M. Wt: 181.19 g/mol
InChI Key: LPPBGAJFLLJXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4,5-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at position 2, methoxy (-OCH₃) at position 1, and methyl (-CH₃) groups at positions 4 and 3. This arrangement creates a sterically hindered and electron-rich aromatic system due to the electron-donating methoxy group, which contrasts with the electron-withdrawing nitro group.

Properties

CAS No.

18087-11-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-methoxy-4,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3

InChI Key

LPPBGAJFLLJXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4,5-dimethyl-2-nitrobenzene typically involves the nitration of 4,5-dimethylanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

[ \text{C9H12O} + \text{HNO3} \rightarrow \text{C9H11NO3} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of 1-Methoxy-4,5-dimethyl-2-nitrobenzene may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4,5-Dimethyl-2-aminoanisole.

    Substitution: Various substituted anisoles depending on the nucleophile used.

    Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.

Scientific Research Applications

1-Methoxy-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELXL and SHELXS () are widely used for refining crystal structures of nitroaromatics, enabling precise determination of bond lengths and angles .

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